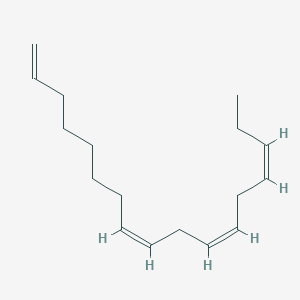

(Z,Z,Z)-Heptadeca-1,8,11,14-tetraene

説明

特性

CAS番号 |

10482-53-8 |

|---|---|

分子式 |

C17H28 |

分子量 |

232.4 g/mol |

IUPAC名 |

(8Z,11Z,14Z)-heptadeca-1,8,11,14-tetraene |

InChI |

InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,12,14-15,17H,1,4-5,7,9-11,13,16H2,2H3/b8-6-,14-12-,17-15- |

InChIキー |

JXRNMQDTJAQLAQ-UTZXOHNXSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCC=C |

異性体SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCC=C |

正規SMILES |

CCC=CCC=CCC=CCCCCCC=C |

他のCAS番号 |

10482-53-8 |

同義語 |

aplotaxene heptadeca-1,8,11,14-tetraene |

製品の起源 |

United States |

類似化合物との比較

(8Z,11Z,14Z)-Heptadeca-1,8,11,14-tetraene

- Source: Identified in the essential oils of Hippophae rhamnoides (sea buckthorn) shoots .

- Structure : Shares the same molecular formula (C₁₇H₂₈) but differs in double bond positions (1,8,11,14 vs. 8,11,14 in aplotaxene).

(E3,E7)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene

(Z)-1,8-Heptadecadiene

- Source : Isolated from Sabia parviflora stems and leaves .

- Structure : A diene (two double bonds) with a C₁₇ chain.

- Bioactivity: No allelopathic activity reported; noted for hepatoprotective effects .

Key Comparative Data

Stereochemical and Positional Isomers

- (8E,11E,14E)-Heptadeca-1,8,11,14-tetraene : An E-isomer of aplotaxene with a molecular weight of 232.4 g/mol and a higher logP value (5.98 ) compared to the Z-isomer (5.47 ) . This stereochemical difference likely reduces its solubility and bioactivity.

- 1,8,11,14-Heptadecatetraene (unspecified stereochemistry) : Reported in Michelia shiluensis leaf essential oils but lacks quantified bioactivity .

Research Findings and Implications

- Allelochemical Potency : Aplotaxene’s phytotoxicity surpasses that of shorter-chain polyenes like (Z)-1,8-heptadecadiene, likely due to increased conjugation enhancing reactivity .

- Ecological Role : In Carduus spp., aplotaxene concentrations in soil (0.5 mg/g ) may synergize with other root exudates for long-term allelopathic effects .

- Industrial Applications : Its presence in Saussurea lappa essential oils supports its use in traditional medicine, though synthetic production (e.g., by Dayang Chem) enables scalable research .

準備方法

Heck Reaction

The Heck coupling of a dienyl halide with an alkene precursor facilitates the formation of conjugated systems. For instance, palladium-catalyzed coupling between 1,8-dibromoocta-1,7-diene and vinylboronic acid derivatives generates the central diene unit.

Conditions:

Suzuki-Miyaura Coupling

This method connects boronic esters to vinyl halides. A sequential approach assembles the tetraene backbone by coupling a C₈-boronic ester with a C₉-vinyl bromide, followed by a second coupling to extend the chain.

Optimization Highlights:

-

Ligand Effects: Bulky ligands (e.g., SPhos) enhance stereoretention.

-

Temperature: Reactions at 60°C minimize isomerization.

Partial Hydrogenation of Alkynes

Selective hydrogenation of alkynes to cis-alkenes using Lindlar’s catalyst (Pd/CaCO₃, quinoline) provides a route to (Z)-configured double bonds. For example, hydrogenating heptadeca-1,8,11,14-tetrayne under H₂ (1 atm) yields the target tetraene.

Challenges:

-

Over-Hydrogenation: Excess H₂ or prolonged reaction times lead to saturated byproducts.

-

Catalyst Poisoning: Thiols or amines in the substrate can deactivate the catalyst.

Elimination Reactions from Diols or Dihalides

Dehydrohalogenation or dehydration of vicinal dihalides/diols offers a stereocontrolled pathway. Treating 1,8,11,14-tetrabromoheptadecane with a strong base (e.g., KOtBu) induces four eliminations to form the tetraene.

Mechanistic Insight:

-

E2 Pathway: Anti-periplanar geometry ensures (Z)-configuration if starting material is erythro-dihalide.

-

Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve reaction rates.

Enzymatic Synthesis via Fatty Acid Desaturases

Biocatalytic methods using engineered desaturases (e.g., Δ9- and Δ12-desaturases) introduce double bonds into saturated precursors. For example, expressing a fusion enzyme in E. coli converts stearic acid to aplotaxene via sequential desaturation.

Advantages:

-

Stereoselectivity: Enzymes inherently produce cis-double bonds.

-

Sustainability: Aqueous conditions and mild temperatures reduce environmental impact.

Limitations:

-

Substrate Scope: Limited to naturally occurring fatty acid derivatives.

-

Scale-Up Challenges: Enzyme stability and cost hinder industrial application.

Comparative Analysis of Methods

| Method | Yield (%) | (Z,Z,Z)-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Wittig Olefination | 70–85 | High | Moderate | Moderate |

| Heck Coupling | 65–75 | Very High | High | High |

| Suzuki-Miyaura | 60–70 | High | High | High |

| Partial Hydrogenation | 50–65 | Moderate | Low | Low |

| Elimination Reaction | 55–70 | Variable | Moderate | Low |

| Enzymatic Synthesis | 40–60 | Very High | Low | High |

Q & A

Q. What are the primary methods for identifying and characterizing (Z,Z,Z)-Heptadeca-1,8,11,14-tetraene in plant extracts?

Answer:

- GC-MS Analysis : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification. For example, in Saussurea lappa roots, GC-MS revealed aplotaxene (the compound's synonym) at 1–2.5% in essential oils, alongside sesquiterpenes like costunolide .

- NMR Spectroscopy : Nuclear magnetic resonance (NMR) confirms stereochemistry, particularly the (Z,Z,Z) configuration of double bonds at positions 1, 8, 11, and 14. This is critical to distinguish it from isomers like (8E,11E,14E)-heptadecatetraene .

- Chromatographic Separation : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is used for purification, leveraging the compound’s conjugated tetraene system for absorbance .

Q. How can researchers efficiently extract this compound from plant material?

Answer:

- Solvent Extraction : Use non-polar solvents (e.g., hexane or ethyl acetate) for roots of Carduus nutans or Saussurea lappa, where the compound is concentrated in root tissues. Sonication or Soxhlet extraction enhances yield .

- Steam Distillation : For essential oil-rich plants like Hippophae rhamnoides, steam distillation isolates volatile components, followed by fractionation to enrich the tetraene .

- Critical Considerations : Optimize extraction time and temperature to prevent isomerization. For example, prolonged heating may convert (Z,Z,Z) to (E)-isomers, altering bioactivity .

Q. What is the ecological significance of this compound in plant systems?

Answer:

- Allelopathic Activity : The compound acts as a phytotoxin in invasive species like Carduus acanthoides, inhibiting lettuce (Lactuca sativa) growth at I50 = 0.333 mM in hydroponic assays. Soil concentrations (~0.5 mg/g) suggest long-term inhibitory effects on competitor plants .

- Plant Defense : In Saussurea lappa, it co-occurs with sesquiterpene lactones (e.g., costunolide), suggesting synergistic roles in deterring herbivores or pathogens .

Advanced Research Questions

Q. What synthetic strategies are available for this compound, and what challenges arise during synthesis?

Answer:

Q. How does the compound’s stability impact experimental design in bioactivity studies?

Answer:

- Degradation Pathways : The tetraene undergoes [1.7]-hydrogen shifts or electrocyclic ring-opening under ambient conditions, with half-lives ranging from 2.5 hours (18°C) to minutes at higher temperatures. Dark storage at –20°C in amber vials is advised .

- Bioassay Design : Short-term soil bioassays may underestimate allelopathic effects due to rapid degradation. Use controlled-release formulations or repeated dosing to mimic natural root exudation patterns .

Q. What mechanistic insights explain the allelopathic effects of this compound?

Answer:

- Membrane Disruption : At 6.5 mM (soil concentration), the compound induces electrolyte leakage in cucumber hypocotyl cells, likely via lipid peroxidation or membrane pore formation .

- Oxidative Stress : Reactive oxygen species (ROS) generation in target plants, measured via DCFH-DA fluorescence, correlates with growth inhibition. Antioxidant pretreatment (e.g., ascorbic acid) mitigates toxicity .

Key Methodological Recommendations

- Stereochemical Integrity : Validate Z-configuration via NOESY NMR or circular dichroism (CD) after synthesis or extraction .

- Quantification : Use deuterated internal standards (e.g., d4-aplotaxene) in GC-MS to account for volatility losses .

- Contradictions in Data : Discrepancies in reported I50 values may arise from solvent polarity or soil matrix effects; standardize bioassays using OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。